N-(4-Chlorobenzyl)-1-propanamine hydrochloride
Description
N-(4-Chlorobenzyl)-1-propanamine hydrochloride (CAS 103275-32-7) is a secondary amine salt characterized by a propylamine backbone substituted with a 4-chlorobenzyl group. Its molecular formula is C₁₀H₁₅Cl₂N, with a molecular weight of 220.14 g/mol (adjusted for Cl substitution based on similar compounds) . The chlorine atom at the para position of the benzyl ring introduces electron-withdrawing effects, influencing its physicochemical properties and reactivity. This compound is commonly used in pharmaceutical research, particularly in the synthesis of probes targeting receptors like REV-ERBα .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTAQRLDIYKEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-1-propanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorobenzyl)-1-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-Chlorobenzyl)-1-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with N-(4-Chlorobenzyl)-1-propanamine hydrochloride, differing in substituents on the benzyl ring or the amine backbone:
N-(4-Ethylbenzyl)-1-propanamine Hydrochloride
- Molecular Formula : C₁₂H₂₀ClN
- Molecular Weight : 214 g/mol
- LogP : 3.60
- Key Differences : Replacement of the chloro group with an ethyl group (electron-donating) increases lipophilicity (LogP 3.60 vs. ~3.0 for chloro analog) and may reduce polarity. This substitution enhances metabolic stability but could decrease receptor-binding affinity in certain targets .
N-(4-Fluorobenzyl)-1-propanamine Hydrochloride
- Molecular Formula : C₁₀H₁₅ClFN
- Molecular Weight : 207.69 g/mol
- Fluorinated analogs often exhibit enhanced bioavailability and CNS penetration .
N-(2-Ethoxybenzyl)-1-propanamine Hydrochloride
- Molecular Formula: C₁₃H₂₂ClNO
- Molecular Weight : 243.78 g/mol
- Key Differences : The ethoxy group introduces strong electron-donating effects, increasing LogP (~4.0) and altering metabolic pathways (e.g., resistance to oxidative degradation). This analog is prioritized in prodrug design .
Table 1: Comparative Data for this compound and Analogs
Structural and Functional Insights
Biological Activity
N-(4-Chlorobenzyl)-1-propanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H14ClN·HCl
- Molecular Weight : Approximately 217.71 g/mol
- Structure : The compound features a propanamine group linked to a 4-chlorobenzyl moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing biochemical pathways related to neurotransmitter metabolism. This interaction can lead to altered levels of neurotransmitters in the brain, which is particularly relevant for neurological applications.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation.
- Anticancer Potential : The compound has been explored for its anticancer properties, showing promise in inhibiting the proliferation of certain cancer cell lines. Its structural attributes allow it to interact with cellular mechanisms involved in tumor growth.
- Neurological Effects : Due to its influence on neurotransmitter systems, this compound is being investigated for potential antidepressant and antipsychotic effects.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells. For example, research focusing on melanoma and cervical cancer cells indicated significant antiproliferative effects, suggesting its potential as an anticancer agent .
- Neurotransmitter Modulation : Investigations into the compound's effects on neurotransmitter systems have shown that it may modulate serotonin and dopamine levels, which are critical in treating depression and anxiety disorders .
- Comparative Analysis : When compared with similar compounds such as N-(3-Chlorobenzyl)-1-propanamine hydrochloride and N-(2-Chlorobenzyl)-1-propanamine hydrochloride, this compound exhibits unique properties due to the position of the chlorine atom on the benzyl ring, influencing its reactivity and biological interactions .
Data Table: Comparative Biological Activity
| Compound | Antimicrobial Activity | Anticancer Activity | Neurotransmitter Modulation |
|---|---|---|---|
| N-(4-Chlorobenzyl)-1-propanamine HCl | Moderate | Significant | Yes |
| N-(3-Chlorobenzyl)-1-propanamine HCl | Low | Moderate | Yes |
| N-(2-Chlorobenzyl)-1-propanamine HCl | Low | Low | No |
Q & A
Q. Q. Why do LCMS retention times (tR) vary for derivatives with minor structural changes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
